molecular formula C10H20N2O2 B103825 4-Amino-1-Boc-piperidine CAS No. 87120-72-7

4-Amino-1-Boc-piperidine

Cat. No.: B103825
CAS No.: 87120-72-7
M. Wt: 200.28 g/mol
InChI Key: LZRDHSFPLUWYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-Boc-piperidine (CAS 87120-72-7) is a tert-butoxycarbonyl (Boc)-protected piperidine derivative with an amino group at the 4-position. It is a versatile building block in organic synthesis, particularly in pharmaceutical research, due to its nucleophilic amino group and stability under basic conditions . The Boc group facilitates selective deprotection under acidic conditions, enabling sequential functionalization . This compound is widely used in synthesizing bromodomain inhibitors, anti-tumor agents, and kinase inhibitors , with applications in microwave-assisted and solid-phase syntheses . Its molecular formula is C10H20N2O2, with a melting point of 44–48°C and air sensitivity .

Preparation Methods

Hofmann Degradation Approach for 4-Amino-1-Boc-piperidine Synthesis

Reaction Mechanism and Stepwise Procedure

The Hofmann degradation-based method, as detailed in CN104628627A , involves two sequential steps: Boc protection of 4-piperidinecarboxamide followed by bromine-mediated degradation .

Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide
4-Piperidinecarboxamide (48–50 g) is dissolved in distilled water (98–100 mL) and triethylamine (48–50 g) under stirring at 20–25°C. Di-tert-butyl dicarbonate (78–80 g) is added dropwise, and the mixture reacts for 8–10 hours. After adjusting the pH to 6–7 with 20% HCl, dichloromethane extraction isolates the product. Acetone (100–150 g) is added to the concentrated organic phase, and low-temperature crystallization (0–2°C) yields 72–75 g of 1-Boc-4-piperidinecarboxamide with >95% purity .

Step 2: Hofmann Degradation to this compound
1-Boc-4-piperidinecarboxamide (50 g) is treated with bromine (60–80 g) in a 40–60% sodium hydroxide solution (198–200 mL) under reflux for 3–5 hours. Post-reaction, the pH is adjusted to 5–6 using chilled 10–15% HCl, followed by chloroform extraction. Petroleum ether crystallization at -2°C produces 40–45 g of this compound (98% purity, m.p. 51°C) .

Advantages and Limitations

This method prioritizes cost-effectiveness, with raw material costs approximately 30% lower than alternative routes . However, bromine handling necessitates stringent safety protocols, and the exothermic nature of the degradation reaction requires precise temperature control. Industrial adopters have reported scalability up to 100 kg batches with consistent yields .

Reductive Amination via Catalytic Hydrogenation

Synthetic Pathway from N-Benzyl-4-piperidone

CN107805218B outlines a two-step strategy starting with N-benzyl-4-piperidone :

Step 1: Imine Formation with tert-Butyl Carbamate
N-Benzyl-4-piperidone reacts with tert-butyl carbamate in the presence of trimethyl orthoformate and catalytic ammonium chloride. Alcohol byproducts (e.g., methanol) are removed via distillation to drive the equilibrium toward imine formation. This step achieves 85–90% conversion under mild conditions (60–80°C, 4–6 hours) .

Step 2: Pd/C-Catalyzed Hydrogenation
The imine intermediate (240.5 g) undergoes hydrogenation in methanol using 5% Pd/C (24 g) at 0.8–1.0 MPa H₂ and 60°C for 5 hours. Filtration and n-heptane crystallization yield 150.7 g of this compound (90% yield, >99% purity) .

Operational Considerations

This route avoids hazardous bromine but requires high-pressure hydrogenation infrastructure. The use of Pd/C increases material costs by ~20% compared to the Hofmann method, though the higher yield offsets this for large-scale production .

Comparative Analysis of Industrial Synthesis Methods

ParameterHofmann Degradation Reductive Amination
Starting Material4-PiperidinecarboxamideN-Benzyl-4-piperidone
Reaction Steps22
Yield (%)80–8585–90
Purity (%)9899
Hazardous ReagentsBromineNone
Capital InvestmentLowHigh (H₂ infrastructure)
Scalability>100 kg batches50–100 kg batches

Applications in Pharmaceutical Development

This compound’s primary applications include:

  • Bromodomain Inhibitors : Serves as a core structure in BET inhibitors targeting oncology pathways .

  • HepG2 Cell Cycle Arrest : Derivatives exhibit IC₅₀ values <1 µM in hepatocellular carcinoma models .

  • Muscarinic M3 Antagonists : Key intermediate for respiratory and urinary therapeutics .

Recent studies explore enzymatic Boc deprotection alternatives and flow chemistry adaptations to enhance throughput. Microwave-assisted solid-phase synthesis, as referenced in SCBT data , reduces reaction times by 70% but remains limited to research-scale applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-Boc-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

4-Amino-1-Boc-piperidine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its utility is particularly pronounced in the development of:

  • Analgesics: The compound is involved in synthesizing pain-relieving medications that target specific receptors in the nervous system.
  • Neuroactive Agents: It plays a role in creating drugs that affect neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety .
  • Bromodomain Inhibitors: Recent studies indicate its application in synthesizing bromodomain inhibitors, which are essential for regulating gene expression and have implications in cancer therapy .

Organic Synthesis

In organic chemistry, this compound is employed for:

  • Synthesis of Complex Molecules: The compound facilitates the creation of new chemical entities with therapeutic potential by serving as a building block for more complex structures .
  • Microwave-Assisted Solid-Phase Synthesis: It is used in innovative synthesis techniques, such as direct annulation of primary amines with resin-bound dimesylates, enhancing reaction efficiency and product yield .

Material Science

The compound contributes to advancements in material science by:

  • Formulating Advanced Materials: It is utilized in developing polymers and composites with improved mechanical properties, which can be applied in various industrial sectors .

Biochemical Research

In biochemical studies, this compound is significant for:

  • Receptor Binding Studies: Researchers use it to investigate interactions between drugs and biological receptors, which aids in understanding drug mechanisms and optimizing therapeutic efficacy .
  • Enzyme Inhibition Research: The compound assists in studying enzyme activities and their inhibition, providing insights into metabolic pathways relevant to disease mechanisms .

Custom Synthesis

The versatility of this compound allows for:

  • Tailored Modifications: Its chemical structure can be modified to enhance specific properties for custom synthesis projects, catering to both academic research and industrial applications .

Case Study 1: Development of Antitumor Agents

A study highlighted the role of this compound in synthesizing HepG2 cell cycle inhibitors. These inhibitors demonstrated significant anti-tumor activity in vitro, showcasing the compound's potential in cancer therapeutics .

Case Study 2: Neuroactive Compound Synthesis

Research involving the synthesis of neuroactive compounds using this compound revealed its effectiveness in modulating neurotransmitter activity. This has implications for developing treatments for neurological disorders like schizophrenia and bipolar disorder .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Boc-4-hydroxy piperidine (CAS 109384-19-2)

Structural Difference: The hydroxyl group replaces the amino group at the 4-position. Key Properties:

  • Reduced nucleophilicity compared to 4-amino derivatives, limiting coupling reactions.
  • Participates in esterification or oxidation reactions. Applications: Used in synthesizing polar intermediates where hydroxyl groups are required for hydrogen bonding. Synthesis: Typically derived from piperidin-4-ol via Boc protection. Safety: Limited toxicological data, similar to 4-Amino-1-Boc-piperidine .
Parameter This compound 1-Boc-4-hydroxy piperidine
Functional Group -NH2 -OH
Reactivity High (nucleophilic) Moderate (electrophilic)
Common Applications Drug intermediates Solubility-enhancing moieties
Melting Point 44–48°C Not reported

1-Boc-4-(Aminomethyl)piperidine (CAS 144222-22-0)

Structural Difference: An additional methylene group separates the Boc-protected piperidine nitrogen and the amino group. Key Properties:

  • Increased steric bulk may hinder reactions at the amino group.
  • Enhanced versatility for multi-step functionalization.
    Applications : Used in peptidomimetics and rigid scaffolds for receptor targeting .
    Synthesis : Requires reductive amination or alkylation steps, increasing complexity .
Parameter This compound 1-Boc-4-(Aminomethyl)piperidine
Molecular Weight 200.28 g/mol 214.30 g/mol
Solubility Insoluble in water Moderate in polar solvents
Synthetic Complexity Low High (additional steps)

4-(Boc-amino)-1-cyclopropyl piperidine (CAS 534595-68-1)

Structural Difference : Cyclopropyl substituent on the piperidine nitrogen.
Key Properties :

  • Conformational rigidity enhances binding specificity in drug-receptor interactions.
  • Strain from the cyclopropyl group may affect stability under harsh conditions.
    Applications : Targeted in GPCR modulators and antiviral agents .
    Synthesis : Requires cyclopropanation reagents (e.g., Simmons–Smith), increasing cost .
Parameter This compound 4-(Boc-amino)-1-cyclopropyl piperidine
Flexibility High Low (rigid)
Stability Air-sensitive Sensitive to ring-opening reactions
Therapeutic Use Broad-spectrum Specific receptor targeting

1-Boc-4-cbz-amino-piperidine (CAS 220394-97-8)

Structural Difference : Dual Boc and Cbz (benzyloxycarbonyl) protection.
Key Properties :

  • Orthogonal protection allows sequential deprotection (Boc: acid-labile; Cbz: hydrogenolysis).
  • Higher molecular weight (334.41 g/mol) impacts pharmacokinetics.
    Applications : Peptide synthesis and multi-step drug development .
Parameter This compound 1-Boc-4-cbz-amino-piperidine
Protection Strategy Single Boc Dual Boc/Cbz
Depletion Method Acidic conditions Acid + hydrogenolysis
Cost Low High (additional reagents)

This compound-4-carboxylic Acid (CAS 183673-71-4)

Structural Difference : Carboxylic acid group at the 4-position.
Key Properties :

  • Enhanced hydrophilicity improves aqueous solubility.
  • Carboxylic acid enables conjugation via amide bonds.
    Applications : Prodrugs and solubility-enhanced drug candidates .
Parameter This compound This compound-4-carboxylic Acid
Solubility Insoluble in water Soluble in polar solvents
Functionalization Amine coupling Amide/ester formation

Biological Activity

4-Amino-1-Boc-piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen and an amino group at the 4-position. This structure allows for various modifications that can enhance its biological activity.

Synthesis Methods :

  • Boc Protection : The amino group is typically protected using Boc anhydride during synthesis to prevent unwanted reactions.
  • Substituent Variations : The introduction of different substituents on the piperidine ring can lead to derivatives with enhanced pharmacological properties.

Antiviral Properties

This compound has been evaluated for its antiviral activity, particularly against HIV. Research indicates that derivatives of piperidine, including this compound, exhibit promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds interfere with the reverse transcriptase enzyme crucial for viral replication.

  • Case Study : A study reported that piperidine-substituted triazine derivatives showed significant anti-HIV activity in vitro, suggesting that structural modifications around the piperidine core can enhance efficacy against viral targets .

Antimycobacterial Activity

Recent studies have also highlighted the potential of piperidine derivatives in combating Mycobacterium tuberculosis. The biological evaluation of various piperidinothiosemicarbazone derivatives demonstrated notable inhibitory effects on both standard and resistant strains of M. tuberculosis.

CompoundMIC (µg/mL)Activity Type
This compound2 - 4Tuberculostatic
Reference Drug (INH)0.125 - 8Tuberculostatic

The minimum inhibitory concentrations (MICs) indicate that compounds with piperidine moieties exhibit comparable or superior activity to traditional anti-tuberculosis drugs .

Cytotoxicity and Selectivity

Assessing the cytotoxic effects of this compound is crucial for determining its therapeutic potential. Studies have shown that while some derivatives exhibit strong antimicrobial activity, they maintain low cytotoxicity towards non-cancerous cells, making them suitable candidates for drug development.

  • Cytotoxicity Assay Results : Compounds demonstrated MIC values significantly lower than concentrations causing cytotoxic effects in non-cancerous cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological properties. Variations in substituents on the piperidine ring can lead to:

  • Enhanced potency against specific pathogens.
  • Improved pharmacokinetic profiles, such as better absorption and bioavailability.

Research has shown that modifications at the 4-position significantly influence both antiviral and antimycobacterial activities. For instance, introducing hydrophobic groups can enhance membrane permeability, thereby increasing efficacy .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for confirming the purity and structural integrity of 4-Amino-1-Boc-piperidine in synthetic chemistry?

To verify purity and structure, researchers should employ a combination of techniques:

  • GC-MS : For retention time locking (e.g., using tetracosane at 9.258 minutes) and mass spectral fragmentation analysis (base peaks at m/z 57, 83, 93) .
  • FTIR-ATR : To confirm functional groups (e.g., Boc carbamate C=O stretch ~1700 cm⁻¹) and amine N-H stretches .
  • HPLC-TOF : For high-resolution mass spectrometry (HRMS) validation, comparing theoretical (276.1838) and measured mass values (Δppm < 2) .
  • Melting Point Analysis : A sharp melting point range (44–48°C) supports purity .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group .
  • Avoid exposure to moisture, as the compound’s carbamate group is sensitive to water-mediated degradation .
  • Use desiccants in storage cabinets to maintain low humidity .

Q. What synthetic routes are commonly used to prepare this compound?

  • Boc Protection of 4-Aminopiperidine : React 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, using a base like triethylamine or DMAP .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective deprotonation reactions involving this compound?

  • Mechanistic Insights : Density functional theory (DFT) studies reveal that the pro-S hydrogen of this compound is thermodynamically less acidic, leading to moderate enantioselectivity (er = 87:13) when using chiral bases like sec-BuLi/(-)-sparteine .
  • Kinetic Control : Lower reaction temperatures (-78°C) slow competing side reactions (e.g., carbamate addition) and improve selectivity .
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereochemical outcomes by stabilizing transition-state complexes .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

  • Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Rh complexes), temperatures, and protecting groups (e.g., Cbz vs. Tosyl) to identify optimal conditions .
  • Isotopic Labeling : Use deuterated analogs to track hydrogen transfer pathways and confirm regiochemical outcomes .
  • Cross-Validation : Compare NMR (¹H/¹³C), X-ray crystallography, and computational data to resolve discrepancies in substitution patterns .

Q. How is this compound applied in the synthesis of bioactive molecules, such as HIV-1 antagonists?

  • Key Intermediate : It serves as a precursor for 4-anilinopiperidine derivatives, which are critical in synthesizing CXCR4 antagonists (e.g., quinazoline-based compounds) .
  • Multi-Step Protocols :

Coupling Reactions : React with chlorinated quinazolines under microwave-assisted conditions (120°C, 15 min) .

Deprotection : Remove the Boc group using HCl in ether/DCM to generate free amines for further functionalization .

  • Structure-Activity Relationship (SAR) : Modify the piperidine ring’s substituents to modulate binding affinity and selectivity .

Q. Methodological Guidance for Experimental Design

Q. How to design a PICO-formatted study to evaluate the efficacy of this compound in catalytic asymmetric reactions?

  • Population (P) : N-Boc-piperidine derivatives.
  • Intervention (I) : Chiral lithium amide catalysts (e.g., sec-BuLi/(-)-sparteine).
  • Comparison (C) : Alternative catalysts (e.g., Grignard reagents) or unprotected analogs.
  • Outcome (O) : Enantiomeric ratio (er), yield, and reaction rate .

Q. What FINER criteria should guide research on novel derivatives of this compound?

  • Feasible : Scale reactions from mg to gram quantities without purity loss .
  • Interesting : Explore understudied applications in neuropharmacology (e.g., opioid impurity analysis) .
  • Novel : Develop green chemistry methods (e.g., solvent-free microwave synthesis).
  • Ethical : Adhere to safety protocols (e.g., fume hood use, PPE) due to compound toxicity .
  • Relevant : Align with priorities in medicinal chemistry (e.g., HIV-1 therapeutics) .

Properties

IUPAC Name

tert-butyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRDHSFPLUWYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Record name boc-4-aminopiperidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361501
Record name 4-Amino-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87120-72-7
Record name tert-Butyl 4-aminopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87120-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-1-Boc-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-t-Butoxycarbonyl piperidine-4-one (commercially available from Lancaster Chem) (39.9 g, 0.20 mol), THF (150 mL), H2O (300 mL), and H2NOH HCl (55.2, 0.80 mol) were dissolved together and Na2CO3 (55.2 g, 0.53 mol) was added in small portions. The mixture was stirred at 23° for 14 h, most of the THF was evaporated in vacuo, adjusted to pH>10 with 50% aq NaOH, extracted with EtOAc(5×50 mL) and concentrated to a white foam. Triturated with hexane, filtered and the solid was dried in vacuo to afford 40.31 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4.05 g (17.9 mmol) of 4-azido-1-(tert-butoxycarbonyl)piperidine from Step A in 50 mL of methanol was hydrogenated with 350 mg of 10% Pd/C under a hydrogen balloon for 16 h when the reaction was complete by TLC (10% ethyl acetate in hexane). The catalyst was filtered off and the volatiles removed in vacuo to give 3.5 g of title compound which was used directly in subsequent reactions.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
350 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4.05 g (17.9 mmol) of 4-azido-1-t-butoxycarbonylpiperidine from Step A in 50 mL of methanol was hydrogenated with 350 mg of 10% Pd/C under a hydrogen balloon for 16 h when the reaction was complete by TLC (10% ethyl acetate/hexanes). The catalyst was filtered off and the volatiles removed in vacuo to give 3.5 g of title compound which was used directly in subsequent reactions.
Quantity
4.05 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

100.0 g (0.50 mol) of 1-tert-butoxycarbonyl-4-piperidone were subjected to reductive amination in 300 ml of ammonia-saturated methanol in the presence of 20.0 g of Raney nickel at 100° C. and a hydrogen pressure of 100 bar. After the catalyst had been removed by filtration, the mixture was concentrated. This gave 95.5 g of a brown oil (95.4% of theory).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

Ammonium formate (300 mg, 4.8 mmol) was added to a stirred solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (250 mg, 1.2 mmol) in methanolic ammonia (2.5 mL) followed by 10% Pd/C (50 mg) and stirring was continued at room temperature overnight. The above mixture was filtered through celite, filtrate was collected, and concentrated under reduced pressure to furnish a crude residue. The residue was treated with 2N aqueous NaOH solution, extracted with EtOAc, dried over Na2SO4 and concentrated under reduced pressure to afford 200 mg (83% yield) of (4-amino-piperidine-1-carboxylic acid tert-butyl ester. Titanium isopropoxide (756 mg, 2.66 mmol) was added to a stirred solution of 4-amino-piperidine-1-carboxylic acid tert-butyl ester (293 mg, 1.46 mmol) and adamantan-2-one (200 mg, 1.33 mmol) in EtOH (5 mL) and stirring was continued at room temperature overnight. NaBH4 (100 mg, 2.64 mmol) was added in portionwise and the resulting mixture was stirred at room temperature for 10 hrs. The reaction mixture was quenched with 2N aqueous NH3 solution and filtered. The filtrate was extracted with EtOAc, dried over Na2SO4 and concentrated under reduced pressure The residue was purified by column chromatography (using neutral alumina and 20% EtOAc in hexane as eluent) to afford 420 mg (94.4% Yield) of 4-(adamantan-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester. 1H NMR (300 MHz, CDCl3): δ 4.0 (s, 2H), 2.9-2.4 (m, 4H), 2.0-1.6 (m, 9H), 1.7 (s, 4H), 1.6-1.5 (d, 4H), 1.45 (s, 9H), 1.35-1.2 (m, 3H). A mixture of 4-(adamantan-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (420 mg, 1.25 mmol) in dioxane.HCl (20 mL) was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure to get the residue, which was washed with ether to afford 363 mg (93.8% Yield) of 4-(adamantan-2-ylamino)-piperidine dihydrochloride. 1H NMR (300 MHz, DMSO-d6): δ 9.2 (s, 1H), 9.0 (s, 3H), 3.8 (s, 4H), 3.5-3.3 (m, 4H), 3.0-2.8 (m, 2H), 2.4 (d, 2H), 2.3 (d, 3H), 2.0 (t, 2H), 1.9-1.8 (m, 5H), 1.7 (s, 2H), 1.6-1.5 (d, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-1-Boc-piperidine
4-Amino-1-Boc-piperidine
4-Amino-1-Boc-piperidine
4-Amino-1-Boc-piperidine
4-Amino-1-Boc-piperidine
4-Amino-1-Boc-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.